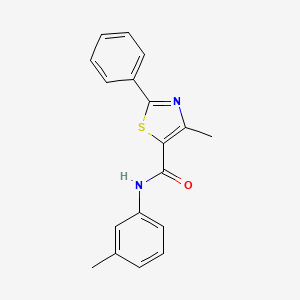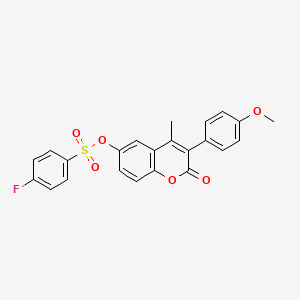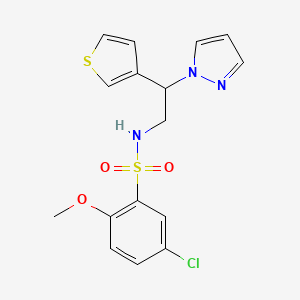![molecular formula C15H16N4O4S B2526542 2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893951-69-4](/img/structure/B2526542.png)
2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.2133 . The IUPAC Standard InChI for this compound is InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9 (11-7 (2)13)10 (6-8)12 (14)15/h4-6H,3H2,1-2H3, (H,11,13) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The presence of the nitrophenyl group suggests that this compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.2133 . The compound is solid at room temperature .Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives, including compounds structurally related to "2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide", has led to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is attributed to the unique coordination environment and the presence of various hydrogen bonding interactions within their structures. The antioxidant activities of these compounds have been evaluated using standard assays, showing promise for further applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The compound's related chemistry has been applied in the chemoselective acetylation of 2-aminophenol, showcasing its relevance in synthesizing intermediates for antimalarial drugs. This process emphasizes the compound's utility in facilitating specific chemical transformations that are crucial for developing pharmaceuticals with enhanced efficacy and safety profiles (Magadum & Yadav, 2018).
Diagnostic Applications in Liver Disease
A derivative closely related to "this compound" has been synthesized and utilized in a breath test for diagnosing liver disease. This application demonstrates the compound's potential utility in medical diagnostics, offering a non-invasive method to detect liver dysfunction through the analysis of breath samples (Kurumaya et al., 1988).
Anticancer and Anti-inflammatory Activities
Further research into compounds with structural similarities to "this compound" has revealed significant anticancer and anti-inflammatory activities. These activities are explored through the synthesis of novel acetamide derivatives, indicating the compound's potential as a precursor in developing new therapeutic agents targeting cancer and inflammation (Rani et al., 2016).
Hydrogenation Processes in Green Chemistry
The chemical framework of "this compound" and its derivatives has been applied in the hydrogenation processes to synthesize N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This application underscores the role of such compounds in advancing green chemistry practices, particularly in developing environmentally friendly synthesis pathways (Qun-feng, 2008).
Propriétés
IUPAC Name |
2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-23-7-14(20)16-15-12-8-24-9-13(12)17-18(15)10-3-5-11(6-4-10)19(21)22/h3-6H,2,7-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESSFWRPNLGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)
![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)
![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)



![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)
